molecular formula C18H16O7 B191229 Eupatorin CAS No. 855-96-9

Eupatorin

Cat. No. B191229
CAS RN: 855-96-9
M. Wt: 344.3 g/mol
InChI Key: KLAOKWJLUQKWIF-UHFFFAOYSA-N
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Description

Eupatorin is a major bioactive component of Java tea (Orthosiphon stamineus), exhibiting strong anticancer and anti-inflammatory activities . It is a natural flavonoid isolated from the herbs of Eupatorium semiserratum . It is also known as 5,3′-di-hydroxy-6,7,4′-tri-methoxy-flavone .


Molecular Structure Analysis

Eupatorin belongs to the natural methoxyflavone compound . Its molecular structure is characterized by the presence of three methoxy groups and two hydroxy groups .


Chemical Reactions Analysis

Eupatorin undergoes various metabolic reactions. The main metabolic pathways of Eupatorin include the loss of CH2, CH2O, O, CO, oxidation, methylation, glucuronidation, sulfate conjugation, N-acetylation, hydrogenation, ketone formation, glycine conjugation, glutamine conjugation, and glucose conjugation .

Scientific Research Applications

  • Anticancer Properties :

    • Eupatorin has been found to induce cell death in human leukemia cells. This process involves the activation of caspases and affects the mitogen-activated protein kinase pathway. Eupatorin's action includes arresting cells at the G2-M phase and triggering apoptotic cell death through both the extrinsic and intrinsic apoptotic pathways. This activity is partly dependent on the generation of reactive oxygen species (Estévez et al., 2014).
    • In breast cancer cells, eupatorin exhibits antiproliferative effects and influences the cell cycle, particularly the G2/M phase. It activates apoptosis through both p53-dependent and independent pathways (Lee et al., 2016).
  • Metabolism and Pharmacokinetics :

    • A study identified the metabolites of eupatorin in vivo and in vitro, providing insights into its metabolic pathways. These findings are crucial for understanding the pharmacological mechanisms and the development of eupatorin-based pharmaceuticals (Li et al., 2019).
    • Another research developed a method for determining plasma eupatorin in rats, which can significantly contribute to understanding eupatorin's pharmacology and drug action mechanism (Feng et al., 2020).
  • Immune System and Anti-inflammatory Effects :

    • Eupatorin was shown to suppress tumor progression and enhance immunity in a murine breast cancer model. It also influenced cytokine levels and gene expression related to inflammation and metastasis (Abd Razak et al., 2020).
    • Research on Orthosiphon stamineus, containing eupatorin, indicated its anti-inflammatory properties. Eupatorin inhibited inflammatory gene expression and STAT1 activation, suggesting potential for developing new anti-inflammatory treatments (Laavola et al., 2012).
  • Interactions and Binding Studies :

    • The interaction between eupatorin and bovine serum albumin was studied using spectroscopic and molecular modeling methods. This kind of research helps in understanding the molecular interactions of eupatorin, which is important for drug development (Xu et al., 2013).
  • Vasorelaxation Effects :

    • Eupatorin has been studied for its vasorelaxation effect on rat aortic rings. This study helps in understanding the mechanisms through which eupatorin influences blood vessel relaxation, with implications for cardiovascular health (Yam et al., 2016).

Safety And Hazards

Eupatorin is classified as Acute toxicity, Oral (Category 4), H302 according to the safety data sheet . It is harmful if swallowed and precautions should be taken to avoid ingestion .

Future Directions

Eupatorin has shown promising results in the treatment of Alzheimer’s disease by delaying the amyloidogenesis of Aβ peptides in a concentration-dependent manner . Further investigation could lead to the exploitation of Eupatorin or its analogues as potential drug candidates .

properties

IUPAC Name

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O7/c1-22-12-5-4-9(6-10(12)19)13-7-11(20)16-14(25-13)8-15(23-2)18(24-3)17(16)21/h4-8,19,21H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAOKWJLUQKWIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20234704
Record name 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-4H-1-Benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20234704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eupatorin

CAS RN

855-96-9
Record name Eupatorin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=855-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Eupatorin
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000855969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eupatorin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106402
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-4H-1-Benzopyran-4-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EUPATORIN
Source European Chemicals Agency (ECHA)
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Record name EUPATORIN
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J474AV6MY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,460
Citations
M Parvez, M Riaz, A Malik - Acta Crystallographica Section E …, 2001 - scripts.iucr.org
The crystal structure of the title compound, 5,3′-dihydroxy-6,7,4′-trimethoxyflavone, C18H16O7, isolated from Ballota limbata Linn., contains discrete molecules with normal …
Number of citations: 14 scripts.iucr.org
V Androutsopoulos, RRJ Arroo, JF Hall… - Breast Cancer …, 2008 - Springer
… The natural product eupatorin has been reported to have … action for the antiproliferative effect of eupatorin, which can be … In this sense, eupatorin is shown by this study to be a very …
Number of citations: 141 link.springer.com
K Lee, D Hyun Lee, YJ Jung, SY Shin… - Applied Biological …, 2016 - Springer
… eupatorin on the regulation of p53 remains largely unexplored. In the present study, we investigated the effect of eupatorin … Our data show that eupatorin arrests the cell cycle at the G2/M …
Number of citations: 30 link.springer.com
NA Razak, N Abu, WY Ho, NR Zamberi, SW Tan… - Scientific reports, 2019 - nature.com
… Eupatorin also inhibited angiogenic sprouting of new blood vessels in ex vivo mouse aorta ring assay. In gene expression assay, eupatorin up-… In conclusion, eupatorin is a potent …
Number of citations: 139 www.nature.com
DK Patel - Current Chinese Science, 2021 - ingentaconnect.com
… Pharmacological activity data of eupatorin have been collected … of eupatorin in medicine. However, important analytical tools for the separation, isolation and identification of eupatorin …
Number of citations: 9 www.ingentaconnect.com
N Abd Razak, SK Yeap, NB Alitheen… - Integrative cancer …, 2020 - journals.sagepub.com
… Concurrently, eupatorin treatment also has downregulated the expression of pro-… Thus, this study demonstrated that eupatorin at the highest dosage of 20 mg/kg body weight …
Number of citations: 15 journals.sagepub.com
I Dolečková, L Rárová, J Grúz, M Vondrusová… - Fitoterapia, 2012 - Elsevier
… of eupatorin to nonspecifically inhibit many protein kinases was proven and is the probable cause of its cellular effects. In summary, eupatorin … the contribution of eupatorin to the overall …
Number of citations: 94 www.sciencedirect.com
L Li, Y Chen, X Feng, J Yin, S Li, Y Sun, L Zhang - Molecules, 2019 - mdpi.com
… of eupatorin. Thus, an investigation is essential to explore the identification of metabolites of eupatorin … employed to investigate the metabolism of eupatorin in rats, liver microsomes and …
Number of citations: 15 www.mdpi.com
M Laavola, R Nieminen, MF Yam, A Sadikun… - Planta …, 2012 - thieme-connect.com
… activated macrophages as did eupatorin and sinensetin. Eupatorin at 10 µM concentration … was inhibited by about 65 %, suggesting that eupatorin may serve as a nitric oxide synthase (…
Number of citations: 81 www.thieme-connect.com
H Xu, N Yao, H Xu, T Wang, G Li, Z Li - International Journal of Molecular …, 2013 - mdpi.com
… However, extensive eupatorin investigations have tended to focus on its isolation, … eupatorin and proteins. In the present study, we characterized the interaction between eupatorin and …
Number of citations: 152 www.mdpi.com

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